4-(哌啶-4-基)丁酸

描述

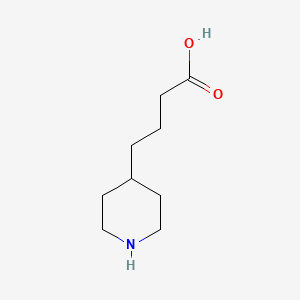

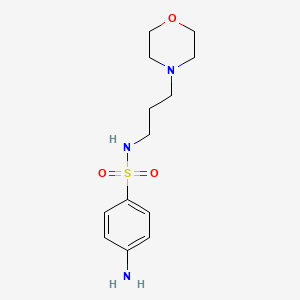

4-(Piperidin-4-yl)butanoic acid is a chemical compound that is structurally related to piperidine, a six-membered ring with one nitrogen atom. This compound is of interest due to its potential biological activities and its structural similarity to various pharmacologically active compounds. The piperidine moiety is often found in molecules that interact with the central nervous system, and modifications on the piperidine ring can lead to compounds with neuroleptic activity, as seen in some of the synthesized butanones related to 4-(piperidin-4-yl)butanoic acid .

Synthesis Analysis

The synthesis of compounds related to 4-(piperidin-4-yl)butanoic acid involves various strategies. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity were synthesized by introducing different substituents at the 4 position of the piperidine ring . Another approach involved the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, which showed potent and selective NMDA antagonistic activity . Additionally, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone was used as a precursor for the solid-phase synthesis of substituted piperidin-4-one derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(piperidin-4-yl)butanoic acid has been studied using various techniques. Vibrational spectra, HOMO-LUMO analysis, and molecular docking studies have been performed on 2,2-diphenyl-4-(piperidin-1-yl)butanamide, revealing insights into the molecule's stability and potential biological activities . X-ray diffraction studies have provided detailed information on the molecular and crystal structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which features strong hydrogen-bonded chains and a three-dimensional supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of 4-(piperidin-4-yl)butanoic acid derivatives can be inferred from studies on similar compounds. For example, the negative electrostatic potential regions of 2,2-diphenyl-4-(piperidin-1-yl)butanamide suggest possible sites for electrophilic attack, while the positive regions indicate potential sites for nucleophilic attack . The synthesis of piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid analogues involved a Pudovik addition and Barton deoxygenation procedure, highlighting the types of chemical reactions that can be used to modify the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(piperidin-4-yl)butanoic acid and its analogues can be diverse. The zwitterionic nature of 4-piperidinecarboxylic acid monohydrate, for example, leads to a three-dimensional assembly of hydrogen bonds, which can significantly influence the compound's solubility and interaction with biological targets . The vibrational wavenumbers and geometrical parameters of related compounds have been computed using computational methods, providing insights into their physical properties .

科学研究应用

抗惊厥和抗疼痛活性

已经研究了4-(哌啶-4-基)丁酸衍生物在治疗癫痫方面的潜力。一项研究合成了新的混合分子,结合了已知抗癫痫药物的化学片段,显示出有希望的抗惊厥特性和安全性。这些化合物在临床前癫痫模型中有效,并显示出对神经元电压敏感的钠和L型钙通道的结合亲和力(Kamiński et al., 2016)。

药物杂质鉴定

在制药行业,已经鉴定和表征了药物如雷帕格林德(一种抗糖尿病药物)的杂质。一项研究详细描述了各种杂质的分离和结构表征,包括与4-(哌啶-4-基)丁酸相关的杂质,突显了药物制造中质量控制和安全性的重要性(Kancherla et al., 2018)。

合成离子通道和纳米流体器件

在纳米技术领域,4-氧代-4-(芘-4-基甲氧基)丁酸,一种4-(哌啶-4-基)丁酸的衍生物,已被用于展示合成离子通道中的光控门控。这种应用在光诱导控释系统、传感和纳米结构中的信息处理的发展中具有重要意义(Ali et al., 2012)。

缓蚀

哌啶衍生物,包括与4-(哌啶-4-基)丁酸相关的化合物,已被研究用于抑制铁等金属的腐蚀效果。通过量子化学计算和分子动力学模拟研究它们的吸附和抑制特性,表明在材料科学和工程中具有潜在应用(Kaya et al., 2016)。

神经阻滞药物

4-(哌啶-4-基)丁酸衍生物已被合成并用于测试神经阻滞(抗精神病)活性。该类别中的一些化合物显示出与现有抗精神病药物相当的活性,突显了它们在治疗精神障碍中的潜力(Sato et al., 1978)。

安全和危害

属性

IUPAC Name |

4-piperidin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h8,10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTPNVITZIFFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409090 | |

| Record name | 4-piperidin-4-ylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-yl)butanoic acid | |

CAS RN |

90950-44-0 | |

| Record name | 4-Piperidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90950-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-piperidin-4-ylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)